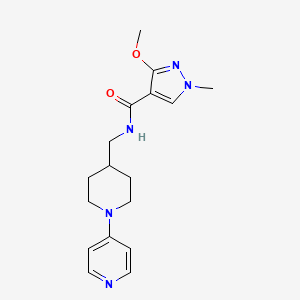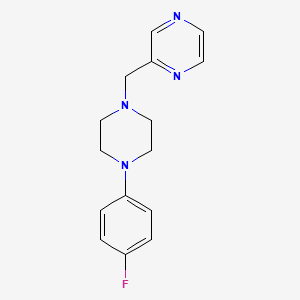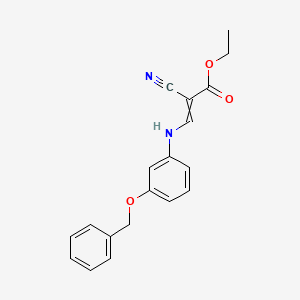![molecular formula C22H21BrN2O4 B2372023 6-Bromo-8-methoxy-3-[4-(2-methylphenyl)piperazine-1-carbonyl]chromen-2-one CAS No. 831242-66-1](/img/structure/B2372023.png)
6-Bromo-8-methoxy-3-[4-(2-methylphenyl)piperazine-1-carbonyl]chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
A series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes by using sodium cyanoborohydride in methanol .Chemical Reactions Analysis
In one study, the reaction of 6-bromo-3-(2-bromoacetyl)-2H-chromen-2-one with different active compounds was studied in order to synthesize 1,3,4-thiadiazine, benzofuran, and naphthofuran associated with coumarin moiety . On the other side, 6-bromo-3-(2-hydrazinylthiazol-4-yl)-2H-chromen-2-one allowed to condense with 6-bromo-3-acetylcoumarin, phthalic anhydride derivatives, or 4-(4-substituted-benzylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one to afford different (2H-chromen-3-yl)thiazol-2-derivatives .Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Applications
- Antibacterial Activity : A series of compounds including 6-chromenyl-methyl-3-[(4-arylpiperazino)carbonyl]-2H-2-chromenone derivatives showed potent antibacterial activity against human pathogenic strains, particularly those with specific moieties such as 4-methoxyphenyl and 4-nitrophenyl at the piperazine ring position (Nagaraj et al., 2019).
- Antimicrobial Properties : Novel piperazine derivatives of flavone, including 6-methoxy-2-(piperazin-1-yl)-4H-chromen-4-one, have shown promising antimicrobial activity with potent anti-inflammatory effects (Hatnapure et al., 2012).
- Antifungal Activity : N-[2-(8-metoxy-2H-chromen-2-one)ethyl] piperazinyl quinolones, which are similar in structure, demonstrated good antibacterial and weak antifungal activities (Valadbeigi & Ghodsi, 2017).
Anti-Inflammatory and Analgesic Properties
- Anti-Inflammatory Activity : Compounds like 6-bromo-3-(6-substitutedphenyl)-2-(morpholinomethylamino) pyrimidin-4-yl)-2H-chromen-2-one have shown significant anti-inflammatory activity in vivo (Chaydhary et al., 2015).
- Analgesic Effects : A novel series of 6-bromo-3-(2-morpholino methyl amino)-6-substituted phenyl pyrimidine-4-yl-2H-chromone-2-one showed significant analgesic activity without ulcerogenic effects (Chaudhary et al., 2012).
Cancer Research and Cytotoxicity
- Breast Cancer Cell Line Study : Substituted 2-amino-7-((6-(4-(2-hydroxyethyl) piperazin-1-yl)-2-methylpyrimidin-4-yl)oxy)-4-phenyl-4H-chromene-3-carbonitriles showed promising anti-proliferative activities against human breast cancer cell lines (Parveen et al., 2017).
Molecular and Chemical Synthesis
- Chemical Synthesis : The compound has been involved in studies focusing on its synthesis and structure, contributing to broader chemical research (Bowman et al., 2000).
Neurological and Radioligand Applications
- PET Dopamine D3 Receptor Radioligands : Carbon-11-labeled carboxamide derivatives, including compounds similar to the queried chemical, have been synthesized as potential PET radioligands for imaging of dopamine D3 receptors (Gao et al., 2008).
Immunomodulatory Activity
- Immunomodulatory Effects : Osthole derivatives, related in structure, exhibited moderate inhibitory activity in immunological assays, suggesting potential immunomodulatory roles (Zimecki et al., 2009).
Propiedades
IUPAC Name |
6-bromo-8-methoxy-3-[4-(2-methylphenyl)piperazine-1-carbonyl]chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O4/c1-14-5-3-4-6-18(14)24-7-9-25(10-8-24)21(26)17-12-15-11-16(23)13-19(28-2)20(15)29-22(17)27/h3-6,11-13H,7-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNBWZQXWLVILY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC4=CC(=CC(=C4OC3=O)OC)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(1R*,4R*)-tert-Butyl N-[4-(pyrazin-2-ylamino)cyclohexyl]carbamate](/img/structure/B2371940.png)


![methyl 1-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylacetyl)-4-piperidinecarboxylate](/img/structure/B2371945.png)


![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2371949.png)
![cyclobutyl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2371950.png)
![2-(6-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2371952.png)
![ethyl 6-(4-fluorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2371955.png)
![3-[(3-Chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine](/img/structure/B2371957.png)
![3-chloro-N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2371958.png)
![3-(1-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2371962.png)

